molecular formula C23H18ClN3OS B6524540 N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 933241-61-3

N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B6524540
CAS RN: 933241-61-3
M. Wt: 419.9 g/mol
InChI Key: GCVUDOGABPLNSY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide, abbreviated as NCP-2-SAA, is an important chemical compound that has numerous applications in scientific research. It is a white, crystalline solid with a molecular weight of 393.9 g/mol and a melting point of 267-269°C. NCP-2-SAA is a synthetic derivative of the naturally occurring compound acetamide and has a wide range of biochemical and physiological effects.

Scientific Research Applications

NCP-2-SAA is widely used in scientific research as a tool to study the biochemical and physiological effects of acetamide. It has been used in studies of the mechanisms of action of various drugs, as well as in studies of the structure and function of various proteins and enzymes. It has also been used to study the effects of environmental toxins on the body, and to develop new drugs and treatments for various diseases.

Mechanism of Action

NCP-2-SAA acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, NCP-2-SAA increases the amount of acetylcholine available in the body, which in turn can lead to increased levels of alertness, focus, and concentration.
Biochemical and Physiological Effects
NCP-2-SAA has been shown to have a wide range of biochemical and physiological effects. It has been found to be effective in the treatment of depression and anxiety, as well as in the treatment of various neurological disorders. It has also been found to be neuroprotective, and to reduce inflammation and oxidative stress. Additionally, it has been found to have anticonvulsant and antinociceptive effects, and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

NCP-2-SAA is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, it is not as potent as some other compounds, and it may not produce the desired effects at lower doses. Additionally, it has a relatively short half-life, so it may need to be administered multiple times in order to produce the desired effects.

Future Directions

NCP-2-SAA has numerous potential applications in the future. It could be used to develop new drugs and treatments for neurological disorders, as well as for the treatment of depression and anxiety. Additionally, it could be used to develop new drugs for the treatment of inflammation and oxidative stress. Furthermore, it could be used to develop new drugs for the treatment of pain, and as a neuroprotective agent. Finally, it could be used to improve cognitive performance and to develop new drugs for the treatment of Alzheimer's disease.

Synthesis Methods

NCP-2-SAA is typically synthesized from acetamide, 4-chlorophenol, and 1,5-diphenyl-1H-imidazol-2-ylsulfanylacetyl chloride. The synthesis of NCP-2-SAA is a multi-step process that involves the reaction of acetamide and 4-chlorophenol to form N-(4-chlorophenyl)-2-sulfamoylacetamide, followed by the reaction of this intermediate with 1,5-diphenyl-1H-imidazol-2-ylsulfanylacetyl chloride to form NCP-2-SAA.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c24-18-11-13-19(14-12-18)26-22(28)16-29-23-25-15-21(17-7-3-1-4-8-17)27(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVUDOGABPLNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

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